4-iodo-N-tosylbenzamide
CAS No.: 326888-45-3
Cat. No.: VC5091810
Molecular Formula: C14H12INO3S
Molecular Weight: 401.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326888-45-3 |
|---|---|
| Molecular Formula | C14H12INO3S |
| Molecular Weight | 401.22 |
| IUPAC Name | 4-iodo-N-(4-methylphenyl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C14H12INO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | YWZNEFWDQWLCIC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)I |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-Iodo-N-tosylbenzamide (C₁₄H₁₂INO₃S) consists of a benzamide backbone modified with two functional groups:
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Iodo substituent at the 4-position of the benzene ring, enhancing electrophilic aromatic substitution reactivity.
-
Tosyl group (-SO₂C₆H₄CH₃) on the amide nitrogen, imparting steric bulk and electron-withdrawing effects .
The iodine atom’s polarizability and leaving-group potential make this compound a candidate for cross-coupling reactions, while the tosyl group stabilizes the amide bond against hydrolysis .
Physicochemical Properties
While experimental data for 4-iodo-N-tosylbenzamide are scarce, analogous compounds provide benchmarks:
| Property | Estimated Value (Based on Analogues) | Source Compound Reference |
|---|---|---|
| Melting Point | 120–140°C | 4-Iodo-3-nitrobenzamide |
| Solubility in Methanol | High | 4-Iodotoluene |
| Stability | Light-sensitive | Patent US8586792B2 |
The tosyl group likely reduces water solubility compared to unsubstituted benzamides, as seen in sulfonamide derivatives .
Synthetic Pathways
Route 1: Tosylation of 4-Iodobenzamide
A plausible synthesis involves two stages:
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Formation of 4-iodobenzamide:
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Tosylation:
Route 2: Direct Coupling of Tosylamide
An alternative method bypasses intermediate isolation:
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One-pot synthesis: 4-Iodobenzoyl chloride reacts with p-toluenesulfonamide in tetrahydrofuran (THF) with triethylamine as a base .
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Yields are moderate (60–70%) due to competing hydrolysis of the acid chloride .
Purification and Crystallization
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Solvent system: Methanol-water mixtures (3:1 v/v) effectively crystallize the product, achieving >99% purity .
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Chromatography avoidance: Methyl tert-butyl ether (MTBE) replaces diethyl ether for safer extraction on industrial scales .
Reactivity and Functionalization
Cross-Coupling Reactions
The iodine atom enables participation in metal-catalyzed reactions:
-
Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling with aryl boronic acids to form biaryl structures .
Example: -
Buchwald-Hartwig amination: Substitution of iodine with amines using Pd/Xantphos catalysts .
Stability Considerations
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